[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol
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Overview
Description
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol is a complex organic compound characterized by its unique structure, which includes a phenanthrene moiety and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition strategy, which utilizes phenylallenyl phosphine oxides as dienes to react with arynes . This method allows for the controlled synthesis of the compound by tuning the substituents in the phosphine oxide unit.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form ketal structures.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyrrolidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen (O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthrene moiety can yield ketal structures .
Scientific Research Applications
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The phenanthrene moiety and pyrrolidine ring play crucial roles in its biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with various enzymes and receptors.
Comparison with Similar Compounds
[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol can be compared with other similar compounds, such as:
- [(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol
- Phenanthren-9-yldiphenylphosphine oxides
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
648419-93-6 |
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Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(hydroxymethyl)-2-phenanthren-9-yl-5-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C26H25NO2/c28-16-19-15-26(17-29,20-9-2-1-3-10-20)27-25(19)24-14-18-8-4-5-11-21(18)22-12-6-7-13-23(22)24/h1-14,19,25,27-29H,15-17H2/t19-,25-,26+/m1/s1 |
InChI Key |
FUPZXMBQACUBOS-BAEUJYSMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](N[C@@]1(CO)C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)CO |
Canonical SMILES |
C1C(C(NC1(CO)C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)CO |
Origin of Product |
United States |
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